3,4,9-trimethyl-8-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[2,3-f]chromen-7-one
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Overview
Description
3,4,9-trimethyl-8-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[2,3-f]chromen-7-one is a complex organic compound characterized by its unique structure, which includes a furochromenone core and a pyrrolidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,9-trimethyl-8-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[2,3-f]chromen-7-one typically involves multi-step organic reactionsKey steps may include cyclization reactions, oxidation, and substitution reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, high-throughput screening of reaction conditions, and the development of scalable purification techniques .
Chemical Reactions Analysis
Types of Reactions
3,4,9-trimethyl-8-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[2,3-f]chromen-7-one can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxo derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups with other groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce halogenated or alkylated derivatives .
Scientific Research Applications
3,4,9-trimethyl-8-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[2,3-f]chromen-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3,4,9-trimethyl-8-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[2,3-f]chromen-7-one involves its interaction with molecular targets in biological systems. This may include binding to specific enzymes or receptors, leading to modulation of biochemical pathways. The pyrrolidine moiety can enhance binding affinity and specificity, while the furochromenone core can participate in redox reactions .
Comparison with Similar Compounds
Similar Compounds
Benzo[f]chromen-3-one: Similar core structure but lacks the pyrrolidine moiety.
Indole-3-carbaldehyde: Contains an indole ring instead of a furochromenone core.
Pyrrolidine-2-one: Contains the pyrrolidine moiety but lacks the furochromenone core.
Uniqueness
3,4,9-trimethyl-8-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-7H-furo[2,3-f]chromen-7-one is unique due to the combination of the furochromenone core and the pyrrolidine moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C20H21NO4 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
3,4,9-trimethyl-8-(2-oxo-2-pyrrolidin-1-ylethyl)furo[2,3-f]chromen-7-one |
InChI |
InChI=1S/C20H21NO4/c1-11-8-15-18(19-17(11)12(2)10-24-19)13(3)14(20(23)25-15)9-16(22)21-6-4-5-7-21/h8,10H,4-7,9H2,1-3H3 |
InChI Key |
NYVZOUOKBPRNCI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)N3CCCC3)C)C4=C1C(=CO4)C |
Origin of Product |
United States |
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